molecular formula C19H22ClN3O4 B2481095 N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 877630-82-5

N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2481095
CAS No.: 877630-82-5
M. Wt: 391.85
InChI Key: ODPISAFUHVPTPC-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzylamine with 2-(furan-2-yl)-2-(morpholin-4-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-bromophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
  • N’-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Uniqueness

N’-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and morpholine moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-27-17)23-7-10-26-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPISAFUHVPTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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